molecular formula C9H13NO2 B1218726 4-(2-Aminoethyl)-2-methoxyphenol CAS No. 554-52-9

4-(2-Aminoethyl)-2-methoxyphenol

Cat. No.: B1218726
CAS No.: 554-52-9
M. Wt: 167.20 g/mol
InChI Key: DIVQKHQLANKJQO-UHFFFAOYSA-N
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Safety and Hazards

N-nitrosamines, a class of compounds that “4-(2-Aminoethyl)-2-methoxyphenol” belongs to, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered to be mutagenic and, due to the high potency of some, they are considered to be part of the "Cohort of Concern" .

Future Directions

Future enhancement of the ADME tools will help accelerate the development of peptides into successful drugs. Developing a deeper understanding of physicochemical properties that govern peptide conformation is critical to assessing the impact on potency and ADME properties .

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-2-methoxyphenol is synthesized from the amino acid tyrosine through a series of enzymatic reactions. The first step involves the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to produce this compound . This compound interacts with various enzymes, proteins, and other biomolecules, including dopamine receptors (D1, D2, D3, D4, and D5), which are G-protein-coupled receptors that mediate its effects . Additionally, it is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which break it down into inactive metabolites .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neurons, it functions as a neurotransmitter, transmitting signals across synapses to other neurons. It influences cell signaling pathways by binding to dopamine receptors, which can activate or inhibit adenylate cyclase, leading to changes in cyclic AMP levels . This compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it plays a role in cellular metabolism by influencing the release of insulin from pancreatic beta cells and regulating sodium excretion in the kidneys .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to dopamine receptors, which triggers a cascade of intracellular events. Upon binding to D1-like receptors (D1 and D5), it activates adenylate cyclase, increasing cyclic AMP levels and activating protein kinase A (PKA) . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels . This compound can also modulate ion channels, such as potassium and calcium channels, affecting neuronal excitability . Additionally, it influences gene expression by activating transcription factors like CREB, which regulates the expression of genes involved in synaptic plasticity and neuronal survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as MAO and COMT . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in receptor sensitivity and gene expression . These changes can have significant implications for understanding the role of this compound in various physiological and pathological conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance motor activity and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage considerations when studying the effects of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of catecholamines. It is synthesized from tyrosine through the actions of tyrosine hydroxylase and aromatic L-amino acid decarboxylase . Once released into the synaptic cleft, it can be taken up by presynaptic neurons through the dopamine transporter (DAT) or metabolized by MAO and COMT . The metabolites of this compound, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), are excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is synthesized in dopaminergic neurons and stored in synaptic vesicles, where it is released in response to neuronal activity . The dopamine transporter (DAT) plays a crucial role in the reuptake of this compound from the synaptic cleft back into presynaptic neurons . Additionally, it can interact with binding proteins and transporters that facilitate its distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within synaptic vesicles in dopaminergic neurons . It is synthesized in the cytoplasm and then transported into vesicles by the vesicular monoamine transporter (VMAT) . This localization is essential for its function as a neurotransmitter, as it allows for the regulated release of this compound in response to neuronal activity . Post-translational modifications, such as phosphorylation, can also influence its activity and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxytyramine is synthesized by the methylation of dopamine. The enzyme catechol-O-methyl transferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of dopamine . This reaction occurs under physiological conditions in the human body.

Industrial Production Methods: Industrial production of 3-methoxytyramine typically involves chemical synthesis rather than enzymatic processes. One common method involves the methylation of dopamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxytyramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Monoamine oxidase (MAO) in the presence of oxygen.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring a catalyst and elevated temperatures.

Major Products:

    Oxidation: Homovanillic acid.

    Substitution: Depending on the nucleophile used, various substituted phenethylamines can be formed.

Properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQKHQLANKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1477-68-5 (hydrochloride)
Record name 3-Methoxytyramine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID40862189
Record name 4-(2-Aminoethyl)-2-methoxyphenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000022
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

554-52-9
Record name 3-Methoxytyramine
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Record name 3-Methoxytyramine
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Record name 4-(2-Aminoethyl)-2-methoxyphenol
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Record name 4-(2-aminoethyl)-2-methoxyphenol
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Record name 3-O-METHYLDOPAMINE
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Record name 3-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 2-methoxy-4-(2-nitro-ethyl)-phenol (2.0 g) and Raney-nickel (3.7 g) in ethanol (30 ml) is added hydrazine hydrate (3.8 g) during 30 minutes. The reaction mixture is stirred for 1 hour at room temperature. After filtration the reaction mixture is poured into water (350 ml). It is extracted with ethyl acetate (2×400 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 4-(2-amino-ethyl)-2-methoxy-phenol is obtained as colorless crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of palladium on charcoal (10%) were added to 5 g (19.5 mmol) of 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine [cf.: Heterocycles, Vol. 28, 297-298 (1989)] in 100 ml of tetrahydrofuran and the mixture was hydrogenated under atmospheric pressure. After the uptake of hydrogen had ended, the mixture was filtered and the filtrate was freed from the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-2-methoxyphenol
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4-(2-Aminoethyl)-2-methoxyphenol
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4-(2-Aminoethyl)-2-methoxyphenol
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4-(2-Aminoethyl)-2-methoxyphenol
Reactant of Route 5
4-(2-Aminoethyl)-2-methoxyphenol
Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?

A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.

Q2: Can you elaborate on the structural characterization of this compound derived from the study?

A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.

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